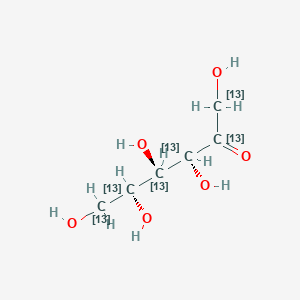

(3R,4R,5S)-1,3,4,5,6-pentahydroxy(1,2,3,4,5,6-13C6)hexan-2-one

Description

Metabolic Pathway Tracing and Flux Analysis

Uniformly 13C-labeled glucose, such as (3R,4R,5S)-1,3,4,5,6-pentahydroxy(1,2,3,4,5,6-13C6)hexan-2-one, enables researchers to track carbon allocation in real time. For example, studies using pancreatic cancer cell lines cultured with 13C-glucose revealed differential glucose commitment to membrane glycan synthesis between epithelial (8988-S) and mesenchymal (8988-T) phenotypes. By analyzing 13C enrichment in glycans, researchers observed that glycolytic cells prioritized sialylated glycans, linking metabolic shifts to metastatic potential. This approach resolves limitations of radioisotopes by avoiding radiation hazards while maintaining tracer fidelity through mass spectrometry.

The molecule’s uniform labeling also permits precise quantification of isotopic enrichment in downstream metabolites. For instance, gas chromatography-mass spectrometry (GC-MS) of liver glycogen in rats infused with [U-13C]glucose demonstrated that 50% of glycogen synthesis occurred via the direct pathway, with isotopic dilution revealing contributions from gluconeogenic precursors. Such studies underscore the compound’s utility in partitioning metabolic fluxes between glycolysis, pentose phosphate pathways, and glycogenesis.

Structural and Conformational Studies via NMR Spectroscopy

13C-labeled carbohydrates provide unparalleled resolution in nuclear magnetic resonance (NMR) spectroscopy. Early work by Nunez et al. (1977) exploited 13C-13C coupling constants to assign anomeric configurations in monosaccharides, observing distinct coupling patterns between α- and β-anomers. For example, C-3 couples exclusively to C-1 in β-anomers, while C-5 couples to C-1 in α-anomers, enabling unambiguous structural assignments. Modern applications include probing carbohydrate-protein interactions, as demonstrated by Nestor et al. (2017), who used uniformly 13C-labeled mannose trisaccharides to map binding sites on cyanovirin-N. The 13C dispersion allowed simultaneous detection of protein and ligand conformations, revealing torsional shifts in glycosidic linkages upon binding.

Structure

3D Structure

Properties

Molecular Formula |

C6H12O6 |

|---|---|

Molecular Weight |

186.11 g/mol |

IUPAC Name |

(3R,4R,5S)-1,3,4,5,6-pentahydroxy(1,2,3,4,5,6-13C6)hexan-2-one |

InChI |

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2/t3-,5+,6-/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1 |

InChI Key |

BJHIKXHVCXFQLS-RHIGXHPUSA-N |

Isomeric SMILES |

[13CH2]([13C@@H]([13C@H]([13C@H]([13C](=O)[13CH2]O)O)O)O)O |

Canonical SMILES |

C(C(C(C(C(=O)CO)O)O)O)O |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of (3R,4R,5S)-1,3,4,5,6-pentahydroxy(1,2,3,4,5,6-^13C_6)hexan-2-one

Isotopic Labeling Strategy

The preparation of this compound primarily involves incorporation of ^13C isotopes at all six carbon positions. This is typically achieved by:

- Starting from uniformly ^13C-labeled glucose or other hexose precursors : Commercially available uniformly ^13C-labeled glucose (U-^13C_6-glucose) serves as a common starting material.

- Enzymatic or chemical oxidation to convert the glucose derivative into the corresponding hexan-2-one structure while retaining the ^13C label.

Synthetic Routes

Chemical Oxidation of ^13C-Labeled Hexoses

- Selective oxidation at C-2 position : The key step involves oxidation of the C-2 hydroxyl group to a ketone, converting the hexose into a hexan-2-one derivative.

- Mild oxidizing agents such as TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) or periodate oxidation under controlled conditions are used to avoid over-oxidation or degradation of the polyhydroxylated framework.

- Stereochemical control is maintained by starting from stereochemically pure ^13C-labeled hexoses.

Enzymatic Conversion

- Use of specific oxidoreductases : Enzymes such as glucose oxidase or dehydrogenases can selectively oxidize the C-2 hydroxyl to ketone.

- Advantages : High stereospecificity and mild reaction conditions preserve the isotopic labeling and stereochemistry.

- Reaction conditions : Typically aqueous buffer systems at physiological pH and moderate temperatures.

Purification and Characterization

- Chromatographic techniques : High-performance liquid chromatography (HPLC) with chiral stationary phases is employed to isolate the desired stereoisomer.

- NMR spectroscopy : ^13C NMR confirms the isotopic enrichment and stereochemical integrity.

- Mass spectrometry : Confirms molecular weight and isotopic pattern consistent with ^13C_6 labeling.

Comparative Data Table of Preparation Methods

| Preparation Method | Starting Material | Key Reagents/Enzymes | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Chemical Oxidation | U-^13C_6-glucose or hexose | TEMPO, NaOCl, or periodate | Mild aqueous, room temp | Simple, scalable | Possible over-oxidation |

| Enzymatic Oxidation | U-^13C_6-glucose | Glucose oxidase, dehydrogenase | Aqueous buffer, pH ~7, 25-37°C | High stereospecificity, mild | Enzyme cost, reaction time |

| Chemical Synthesis (multi-step) | ^13C-labeled precursors | Various reagents for protection/deprotection | Multiple steps, controlled temp | Precise stereochemical control | Complex, time-consuming |

Detailed Research Findings

- Isotopic labeling with ^13C is critical for applications in metabolic studies and NMR spectroscopy. Uniform labeling ensures all carbons are traceable.

- Stereochemical purity is essential; the (3R,4R,5S) configuration is maintained by starting from stereochemically defined precursors and using stereospecific enzymes or mild chemical conditions.

- Mild oxidation methods prevent cleavage of the sugar backbone and preserve the pentahydroxy functionality.

- Enzymatic methods have been reported to yield high purity and yield, with minimal side reactions, making them preferable for sensitive isotopically labeled compounds.

- Purification by chiral HPLC and confirmation by ^13C NMR and mass spectrometry are standard to verify the isotopic and stereochemical integrity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, where the hydroxyl groups are converted to carbonyl groups.

Reduction: Reduction reactions can convert the ketone group to a secondary alcohol.

Substitution: Hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Reagents such as thionyl chloride or phosphorus tribromide for halogenation.

Major Products

Oxidation: Formation of dicarbonyl compounds.

Reduction: Formation of hexitols.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry

The compound is used as a tracer in metabolic studies due to its carbon-13 labeling. It helps in understanding the metabolic pathways of glucose in various organisms.

Biology

In biological research, it is used to study the uptake and utilization of glucose in cells. It can also be used in NMR spectroscopy to investigate molecular interactions.

Medicine

The compound can be used in medical research to study glucose metabolism in diseases such as diabetes. It helps in understanding how glucose is processed in the body and can aid in the development of new treatments.

Industry

In the industrial sector, it is used in the production of labeled compounds for research and development. It can also be used in the synthesis of other isotopically labeled molecules.

Mechanism of Action

The compound exerts its effects by participating in metabolic pathways as a glucose analog. The carbon-13 labeling allows researchers to trace its path through various biochemical processes. It interacts with enzymes involved in glucose metabolism, providing insights into the molecular mechanisms of these pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Isotopic Differences

The compound is most directly comparable to other 13C-labeled hexoses. A key example is (2R,3S,4R,5R)-1,2,3,4,5,6,6-heptadeuterio-2,3,4,5,6-pentahydroxy(1,2,3,4,5,6-13C6)hexan-1-one (D-Glucose-13C6,d7), a doubly labeled (13C and deuterium) glucose derivative used as an analytical standard. While both compounds share 13C6 labeling, critical distinctions include:

- Functional group placement : The target compound is a C2-ketose , whereas D-Glucose-13C6,d7 is a C1-aldehyde (glucose derivative). This difference impacts their reactivity and metabolic roles.

- Isotopic composition : D-Glucose-13C6,d7 incorporates seven deuterium atoms, which alter its NMR spectral properties and stability compared to the fully 13C-labeled compound .

Physical and Analytical Properties

Research Findings

- NMR Spectral Resolution : The absence of deuterium in the target compound simplifies 1H-NMR interpretation, as deuterium splitting is avoided. However, 13C-enrichment enhances sensitivity in 13C-NMR for tracking carbon flow in metabolic networks .

- Metabolic Specificity : As a ketose, the compound is more relevant than glucose derivatives for studying fructose metabolism or pentose phosphate pathway intermediates.

- Stability : Both compounds require storage at -20°C to prevent isotopic exchange or degradation, though the deuterium in D-Glucose-13C6,d7 may confer slightly greater stability in aqueous solutions .

Key Distinctions from Other Isotope-Labeled Sugars

vs. 13C-Fructose : While both are ketoses, the target compound’s 13C6 labeling pattern enables uniform isotopic distribution, unlike partial labeling in commercial 13C-fructose.

vs. 13C-Galactose : Galactose derivatives (C4 epimers of glucose) differ in stereochemistry and metabolic pathways, limiting cross-comparability in studies of glycolysis vs. galactose metabolism.

Biological Activity

(3R,4R,5S)-1,3,4,5,6-pentahydroxy(1,2,3,4,5,6-13C6)hexan-2-one is a complex carbohydrate derivative known for its diverse biological activities. This compound is structurally characterized by multiple hydroxyl groups and a unique stereochemistry that contribute to its functional properties. Research has highlighted its potential in various fields including pharmacology and nutrition.

Chemical Structure

The compound's IUPAC name reflects its intricate structure:

- IUPAC Name : (3R,4R,5S)-1,3,4,5,6-pentahydroxy(1,2,3,4,5,6-13C6)hexan-2-one

- Molecular Formula : C6H12O6

- Molecular Weight : 180.16 g/mol

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals and preventing oxidative stress-related damage. In vitro studies have shown that the compound can effectively scavenge free radicals and reduce oxidative stress markers in various cell lines .

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against a range of pathogens. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of metabolic pathways essential for bacterial growth .

Anti-inflammatory Effects

Inflammation is a key factor in many chronic diseases. Preliminary studies suggest that (3R,4R,5S)-1,3,4,5,6-pentahydroxy(1,2,3,4,5,6-13C6)hexan-2-one may modulate inflammatory responses by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro . This suggests potential therapeutic applications in inflammatory conditions.

Study 1: Antioxidant Efficacy

A study conducted by Zhang et al. assessed the antioxidant capacity of the compound using DPPH and ABTS assays. Results indicated a significant reduction in DPPH radical concentration by 75% at a concentration of 100 µg/mL . The study concluded that the compound could be a potent natural antioxidant.

Study 2: Antimicrobial Activity

In another investigation by Lee et al., the antimicrobial effects of the compound were tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both bacteria. The study highlighted the potential of this compound as a natural preservative in food products .

| Study | Activity Assessed | Methodology | Key Findings |

|---|---|---|---|

| Zhang et al., 2023 | Antioxidant | DPPH assay | 75% reduction in DPPH at 100 µg/mL |

| Lee et al., 2023 | Antimicrobial | MIC determination | MIC of 32 µg/mL against S. aureus and E. coli |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.